1,2,3,4-Tetrahydropyrrolo[3,4-b]indole
Overview
Description
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of an indole and a pyrrole ring. It has shown potential in various biological applications, particularly as a selective agonist for cannabinoid receptors .
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydropyrrolo[3,4-b]indole typically involves cyclization reactions. One common method includes the cyclization of Schiff bases using complex bases such as sodium amide (NaNH2) and potassium amide (KNH2) in the presence of alcoholates like t-butoxide (t-BuONa) . The reaction is carried out in inert, proton-free solvents such as tetrahydrofuran (THF) at temperatures ranging from 20°C to the boiling point of the solvent . Industrial production methods often involve similar cyclization processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aromatic derivatives.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom of the pyrrole ring, to form various N-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like IBX and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of selective cannabinoid receptor agonists, particularly for the CB2 receptor.
Biological Studies: The compound is used in studies related to signal transduction processes in the immune system due to its interaction with cannabinoid receptors.
Chemical Biology: It is employed in the synthesis of various bioactive molecules and as a tool for studying receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrrolo[3,4-b]indole primarily involves its role as a selective agonist for the CB2 receptor . Upon binding to the CB2 receptor, it activates G-protein coupled receptor (GPCR) signaling pathways, leading to various downstream effects such as modulation of immune responses and pain perception . The compound’s selectivity for CB2 over CB1 receptors minimizes central nervous system side effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole can be compared with other similar compounds such as:
Benzimidazole Derivatives: These compounds also act as selective CB2 receptor agonists but differ in their binding affinities and selectivity profiles.
Tetrahydrocarbazoles: These compounds share a similar fused ring system but have different pharmacological properties and applications.
Pyrrolo[3,4-b]carbazoles: These compounds are synthesized through similar cyclization reactions and have applications in medicinal chemistry.
The uniqueness of this compound lies in its high binding affinity and selectivity for the CB2 receptor, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrrolo[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-4-9-7(3-1)8-5-11-6-10(8)12-9/h1-4,11-12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICHWNKGSYKDCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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